

Structure-Activity Relationship of Morpholine-4-Carbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine-4-carbohydrazide*

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The **morpholine-4-carbohydrazide** scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is compiled from recent studies to facilitate further drug discovery and development efforts. The morpholine ring is a versatile moiety known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1]

Comparative Biological Activity Data

The biological activity of **morpholine-4-carbohydrazide** analogs is significantly influenced by the nature of the substituents on the carbohydrazide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their therapeutic potential.

Antimicrobial Activity

Morpholine-4-carbohydrazide derivatives have been extensively investigated for their antibacterial and antifungal activities. The hydrazide skeleton itself is known to contribute to antimicrobial effects.[2] The introduction of various substituents allows for the fine-tuning of their potency and spectrum of activity.

A study on 4-(morpholin-4-yl)-3-nitrobenzohydrazide based scaffolds revealed that semicarbazide derivatives exhibited the highest activity against Gram-positive and Gram-negative bacteria.[3] Notably, a semicarbazide containing a 4-bromophenyl moiety was the most active against *Enterococcus faecalis* with a Minimum Inhibitory Concentration (MIC) of 3.91 $\mu\text{g/mL}$. [3][4] In the same study, thiosemicarbazide derivatives also showed moderate antibacterial activity, with the most active compound bearing a 4-trifluoromethylphenyl group exhibiting MIC values between 31.25 and 62.5 $\mu\text{g/mL}$ against Gram-positive bacteria.[4]

| Compound ID/Series | Target Organism | MIC ($\mu\text{g/mL}$) | Reference |
|--|--|--------------------------|-----------|
| Semicarbazide with 4-bromophenyl moiety | <i>Enterococcus faecalis</i> | 3.91 | [3][4] |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria (excluding <i>S. aureus</i>) | 31.25 - 62.5 | [4] |
| Compound 12 (a 1,2,4-triazole derivative) | <i>Mycobacterium smegmatis</i> | 15.6 | [5] |

Anticancer Activity

Several morpholine-substituted derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. For instance, a series of morpholine substituted quinazoline derivatives were evaluated for their activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[6][7]

Among these, compounds AK-3 and AK-10 were particularly potent. AK-10 displayed IC₅₀ values of $8.55 \pm 0.67 \mu\text{M}$, $3.15 \pm 0.23 \mu\text{M}$, and $3.36 \pm 0.29 \mu\text{M}$ against A549, MCF-7, and SHSY-5Y cell lines, respectively.[6][7] Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle.[6][7] Another study on morpholine-benzimidazole-oxadiazole derivatives identified compound 5h as highly cytotoxic against HT-29 colon cancer cells with an IC₅₀ of $3.103 \pm 0.979 \mu\text{M}$, showing selectivity over normal NIH3T3 cells.[8]

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
|-------------|------------------|------------------------|-----------|
| AK-3 | A549 | 10.38 ± 0.27 | [6] |
| MCF-7 | | 6.44 ± 0.29 | [6] |
| SHSY-5Y | | 9.54 ± 0.15 | [6] |
| AK-10 | A549 | 8.55 ± 0.67 | [6][7] |
| MCF-7 | | 3.15 ± 0.23 | [6][7] |
| SHSY-5Y | | 3.36 ± 0.29 | [6][7] |
| 5h | HT-29 | 3.103 ± 0.979 | [8] |

Enzyme Inhibitory Activity

Morpholine derivatives have been identified as potent inhibitors of various enzymes. A study on morpholine derivatives containing an azole nucleus investigated their antiurease activity.[5] Compound 10 from this series was the most potent urease inhibitor with an IC50 value of $2.37 \pm 0.19 \mu\text{M}$. [5]

In a different study, morpholine-based thiazole derivatives were developed as inhibitors of bovine carbonic anhydrase-II (CA-II), a target for glaucoma treatment.[9] The most potent compound, a 4-para-nitrophenyl N-ethyl-morpholine derivative (24), exhibited an IC50 of $14.68 \mu\text{M}$. [9]

| Compound ID | Target Enzyme | IC50 (μM) | Reference |
|-------------|----------------------------------|------------------------|-----------|
| 10 | Urease | 2.37 ± 0.19 | [5] |
| 24 | Bovine Carbonic Anhydrase-II | 14.68 | [9] |
| 5b | Dipeptidyl peptidase-IV (DPP-IV) | 28.13 | [10] |
| 4c | Dipeptidyl peptidase-IV (DPP-IV) | 34.94 | [10] |
| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [11] |
| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments cited in the studies of **morpholine-4-carbohydrazide** analogs.

Synthesis of Morpholine-4-carbohydrazide Analogs

A general synthetic route involves the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then treated with hydrazine hydrate to yield the carbohydrazide. Subsequent reaction with various aldehydes, isocyanates, or isothiocyanates produces the final Schiff bases, semicarbazides, or thiosemicarbazides, respectively.

Example: Synthesis of 4-(morpholin-4-yl)benzohydrazide derivatives[2]

- Preparation of 4-(morpholin-4-yl)benzoic acid: Morpholine is reacted with 4-chlorobenzonitrile, followed by hydrolysis with sodium hydroxide.

- Formation of 4-(morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is treated with thionyl chloride.
- Synthesis of 4-(morpholin-4-yl)benzohydrazide: The benzoyl chloride is reacted with hydrazine hydrate.
- Formation of final derivatives: The resulting carbohydrazide is then reacted with various substituted aromatic aldehydes to form the corresponding Schiff bases.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

- Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
- The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in 96-well microtiter plates.
- A standardized inoculum of the microorganism is added to each well.
- The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After incubation, the medium is replaced with fresh medium containing MTT solution.
- The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Enzyme Inhibition Assay

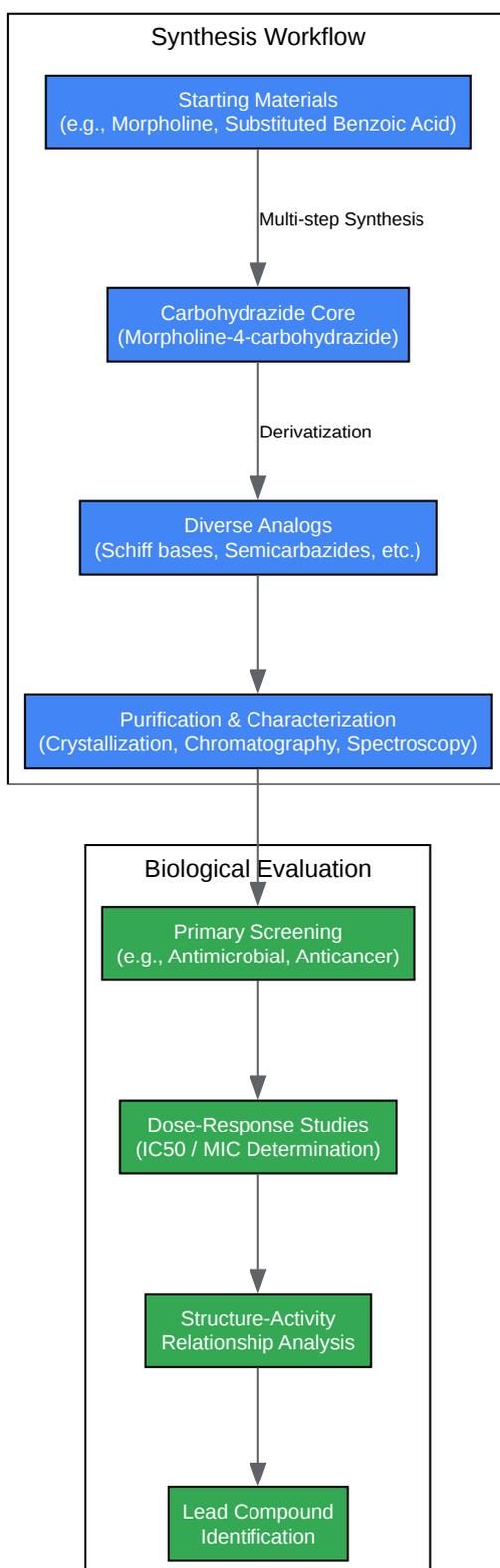
The inhibitory potential of the compounds against specific enzymes is evaluated using appropriate spectrophotometric or other detection methods.

Example: Urease Inhibition Assay[5]

- The reaction mixture contains the enzyme (urease), a buffer solution, and the test compound at various concentrations.
- The mixture is pre-incubated at a specific temperature.
- The substrate (urea) is added to initiate the enzymatic reaction.
- The production of ammonia is quantified, often by measuring the change in absorbance at a specific wavelength using a colorimetric method (e.g., indophenol method).
- The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

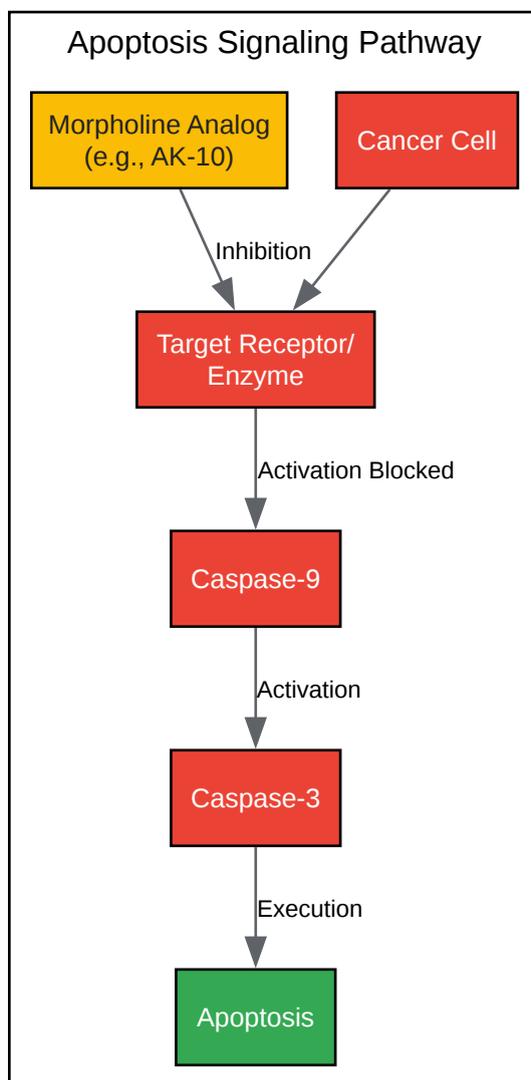
Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of **morpholine-4-carbohydrazide** analogs and a representative signaling pathway that can be influenced by these compounds.



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Caption: General workflow for synthesis and evaluation of analogs.



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Caption: Simplified apoptosis pathway induced by active compounds.

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- To cite this document: BenchChem. [Structure-Activity Relationship of Morpholine-4-Carbohydrazide Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350617#structure-activity-relationship-sar-studies-of-morpholine-4-carbohydrazide-analogs]

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